![molecular formula C9H13N3O B1418199 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one CAS No. 391953-90-5](/img/structure/B1418199.png)
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Overview
Description
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one (CAS Number: 391953-90-5) is a nitrogen-containing heterocyclic compound that exhibits potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity studies, and other relevant pharmacological effects.
- Molecular Formula : C9H13N3O
- Molecular Weight : 179.219 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 351.1 ± 42.0 °C at 760 mmHg
- Flash Point : 166.2 ± 27.9 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Compounds within this structural class have shown significant antibacterial and antimycobacterial activity against various strains:
Compound Series | Activity | Target Strains | MIC (µg/mL) |
---|---|---|---|
Series 4c | High | E. coli | <10 |
Series 4e | Moderate | S. aureus | <20 |
Series 5g | High | M. tuberculosis | <15 |
These findings suggest that the presence of specific functional groups within the pyrimidine framework enhances antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies indicate that derivatives of the pyrimidine structure exhibit varying levels of cytotoxicity against human tumor cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Methyl Analog | LCLC-103H | 25 |
Standard Drug | A-427 | 30 |
Control | Normal Cells | >100 |
The results demonstrate that while some derivatives show promising anticancer activity, they also exhibit toxicity at higher concentrations .
The mechanism by which these compounds exert their biological effects often involves modulation of cellular pathways such as autophagy and apoptosis. For instance, recent research has indicated that certain analogs can activate autophagy in neuronal cells without inducing significant cytotoxicity . This is critical for developing therapeutic agents targeting neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as mycobacteria. The minimum inhibitory concentrations (MICs) were determined for each compound, with several exhibiting potent activity comparable to established antibiotics .
- Cytotoxicity in Cancer Lines : In a comparative study involving various human cancer cell lines (LCLC-103H and A-427), it was found that specific modifications to the pyrimidine structure enhanced cytotoxic effects while maintaining selectivity towards cancerous cells over normal cells .
Scientific Research Applications
Agonism of the 5-Hydroxytryptamine Receptor 2C
Research indicates that this compound acts as an agonist for the 5-hydroxytryptamine receptor 2C , which is involved in various physiological processes such as mood regulation and appetite control. This receptor's modulation is essential for developing treatments for conditions like obesity and depression.
Potential Drug Development
The unique structure of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one allows for modifications that could lead to novel therapeutic agents with improved efficacy or reduced side effects. Its interaction studies focus on binding affinity and activity at various receptors, contributing to its potential as a pharmacological agent.
A study assessing the biological activity of this compound demonstrated its efficacy in modulating serotonin pathways. The findings suggest that compounds exhibiting similar structural features could lead to significant advancements in treating neuropsychiatric disorders.
Case Study: Structure-Activity Relationship (SAR)
In a comparative study of related compounds, it was noted that structural variations significantly affect receptor binding and activity profiles. The unique fused pyrimidine and azepine structure of this compound may enhance its selectivity and efficacy at the receptor site compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOCPHFYNUINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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